molecular formula C6H10N4S B14407783 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 84827-80-5

3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B14407783
CAS No.: 84827-80-5
M. Wt: 170.24 g/mol
InChI Key: KDDFCPGYHDSQNS-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group and a prop-2-en-1-yl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylating agent such as methyl iodide.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through an alkylation reaction using an appropriate allyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the triazole ring and the functional groups attached to it can facilitate interactions with various biomolecules, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group.

Uniqueness

3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the methylsulfanyl and prop-2-en-1-yl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

84827-80-5

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

5-methylsulfanyl-2-prop-2-enyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4S/c1-3-4-10-5(7)8-6(9-10)11-2/h3H,1,4H2,2H3,(H2,7,8,9)

InChI Key

KDDFCPGYHDSQNS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)CC=C

Origin of Product

United States

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